molecular formula C9H8N2O B14071268 (2-Acetylphenyl)cyanamide CAS No. 75106-14-8

(2-Acetylphenyl)cyanamide

Cat. No.: B14071268
CAS No.: 75106-14-8
M. Wt: 160.17 g/mol
InChI Key: ALBGUXLMHZOHSO-UHFFFAOYSA-N
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Description

(2-Acetylphenyl)cyanamide is an organic compound characterized by the presence of both an acetyl group and a cyanamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylphenyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylamine with cyanogen bromide under controlled conditions. This method requires careful handling of cyanogen bromide due to its toxicity . Another method involves the use of aryl thiourea and halides through a base-mediated strategy, which is more eco-friendly and yields high purity products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and safer cyanation reagents has been explored to minimize the risks associated with traditional methods .

Chemical Reactions Analysis

Types of Reactions

(2-Acetylphenyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

Major products formed from these reactions include substituted phenylamines, nitriles, and various heterocyclic compounds. These products have significant applications in organic synthesis and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2-Acetylphenyl)cyanamide involves its interaction with molecular targets through its reactive functional groups. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(2-Acetylphenyl)cyanamide is unique due to the presence of both acetyl and cyanamide groups, which impart distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

75106-14-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(2-acetylphenyl)cyanamide

InChI

InChI=1S/C9H8N2O/c1-7(12)8-4-2-3-5-9(8)11-6-10/h2-5,11H,1H3

InChI Key

ALBGUXLMHZOHSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC#N

Origin of Product

United States

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